Regioisomeric Selectivity: 3-Bromo vs. 4-Bromo Substitution
Direct head-to-head quantitative biological activity data for 1-(3-Bromophenylsulfonyl)-4-methylpiperazine (target) against the 4-bromo regioisomer (CAS 837-12-7) are not currently available in the public domain. However, a critical differentiation exists at the level of chemical structure and resulting physicochemical properties, which are fundamental to molecular recognition. The target compound has a LogP of 2.3418 [1], while the 4-bromo regioisomer has a reported LogP of 2.6 . This ~0.26 log unit difference in lipophilicity is significant for drug design and chemical probe development, as it directly impacts membrane permeability and non-specific binding [1]. Furthermore, the distinct substitution pattern on the phenyl ring (meta vs. para) alters the compound's electronic distribution and steric profile, which can lead to differential binding affinities at biological targets.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3418 |
| Comparator Or Baseline | 1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine (CAS 837-12-7): LogP = 2.6 |
| Quantified Difference | ΔLogP ≈ -0.26 |
| Conditions | Predicted/computed values |
Why This Matters
For scientists designing SAR studies, this difference in lipophilicity can translate to measurable differences in cellular permeability and target engagement, making the meta-bromo isomer a distinct chemical tool with potentially unique biological behavior.
- [1] MolBase. (n.d.). 1-[(3-Bromophenyl)sulfonyl]-4-methylpiperazine (CAS 486422-19-9). Retrieved from https://qiye.molbase.cn/d26596/1921417-4464304 View Source
